molecular formula C23H22FN5O2 B2905574 3-[(2-fluorophenyl)methyl]-1-methyl-9-(2-methylphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione CAS No. 893952-44-8

3-[(2-fluorophenyl)methyl]-1-methyl-9-(2-methylphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione

Cat. No.: B2905574
CAS No.: 893952-44-8
M. Wt: 419.46
InChI Key: ORWMGJPZXLTCFA-UHFFFAOYSA-N
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Description

3-[(2-fluorophenyl)methyl]-1-methyl-9-(2-methylphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a purine-pyrimidine fused ring system, which is often associated with bioactive molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(2-fluorophenyl)methyl]-1-methyl-9-(2-methylphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the Suzuki–Miyaura coupling reaction to ensure high yield and purity. This may include the use of specialized reactors, continuous flow systems, and advanced purification techniques to scale up the production efficiently.

Chemical Reactions Analysis

Types of Reactions

3-[(2-fluorophenyl)methyl]-1-methyl-9-(2-methylphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms into the molecule.

    Reduction: Addition of hydrogen atoms or removal of oxygen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.

    Substitution: Halogenation using reagents like N-bromosuccinimide (NBS) or chlorination with thionyl chloride (SOCl₂).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

3-[(2-fluorophenyl)methyl]-1-methyl-9-(2-methylphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its pharmacological properties, including potential as an antiviral or anticancer agent.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3-[(2-fluorophenyl)methyl]-1-methyl-9-(2-methylphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3-[(2-fluorophenyl)methyl]-1-methyl-9-(2-chlorophenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione
  • 3-[(2-fluorophenyl)methyl]-1-methyl-9-(2-bromophenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione

Uniqueness

The uniqueness of 3-[(2-fluorophenyl)methyl]-1-methyl-9-(2-methylphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the fluorophenyl and methylphenyl groups may enhance its stability and interaction with biological targets compared to similar compounds.

Properties

CAS No.

893952-44-8

Molecular Formula

C23H22FN5O2

Molecular Weight

419.46

IUPAC Name

3-[(2-fluorophenyl)methyl]-1-methyl-9-(2-methylphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione

InChI

InChI=1S/C23H22FN5O2/c1-15-8-3-6-11-18(15)27-12-7-13-28-19-20(25-22(27)28)26(2)23(31)29(21(19)30)14-16-9-4-5-10-17(16)24/h3-6,8-11H,7,12-14H2,1-2H3

InChI Key

ORWMGJPZXLTCFA-UHFFFAOYSA-N

SMILES

CC1=CC=CC=C1N2CCCN3C2=NC4=C3C(=O)N(C(=O)N4C)CC5=CC=CC=C5F

solubility

not available

Origin of Product

United States

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